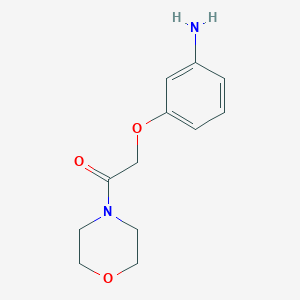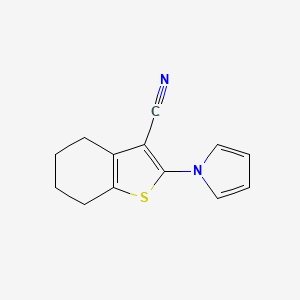
(S)-Desethyl-etomidate
Descripción general
Descripción
“(S)-Desethyl-etomidate” is a chemical compound . The common name for this compound is "Desethyl-etomidate" .
Molecular Structure Analysis
The molecular formula for “(S)-Desethyl-etomidate” is C12H12N2O2 . The molecular weight is 216.24 g/mol.
Physical And Chemical Properties Analysis
“(S)-Desethyl-etomidate” has a molecular weight of 216.24 g/mol. The sum formula for this compound is C12H12N2O2 .
Aplicaciones Científicas De Investigación
Role in Anesthesia and Sedation :
- Etomidate is known for its use in anesthesia, particularly due to its sedative-hypnotic properties while maintaining hemodynamic stability. It's often used in situations requiring rapid onset of anesthesia with minimal cardiovascular impact (Cheng et al., 2006).
- Studies have noted its application in pediatric anesthesia and critical care, where it is valued for its limited effects on cardiovascular function and intracranial pressure (Tobias, 2000), (Tobias, 1997).
Pharmacology and Molecular Interactions :
- Etomidate acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. Its unique molecular interactions, particularly binding sites and effects on these receptors, are central to its anesthetic properties (Forman, 2011).
Development of Analogs and Derivatives :
- Research has focused on developing etomidate analogs that retain its favorable pharmacological properties while minimizing side effects such as prolonged adrenocortical suppression. For instance, Methoxycarbonyl-etomidate and Carboetomidate are two such analogs (Cotten et al., 2009), (Cotten et al., 2010).
Research in Neurophysiology and Neuropharmacology :
- Etomidate has been used to study synaptic transmission and inhibitory circuits in the central nervous system, contributing to a better understanding of GABAergic mechanisms and neuronal inhibition (Ashton & Wauquier, 1985).
Applications in Management of Medical Conditions :
- Etomidate has been reviewed for its role in managing hypercortisolaemia in Cushing's syndrome. Its ability to suppress adrenal function has been used therapeutically in such conditions (Preda et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(1S)-1-phenylethyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYCCBLTSWHXIS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205218 | |
| Record name | Desethyl-etomidate, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Desethyl-etomidate | |
CAS RN |
56649-49-1 | |
| Record name | 1-[(1S)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56649-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethyl-etomidate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056649491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyl-etomidate, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYL-ETOMIDATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNC4DVY1A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)


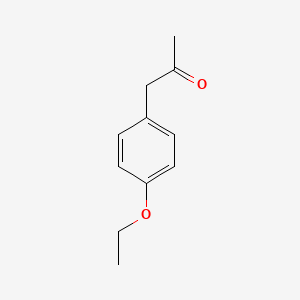
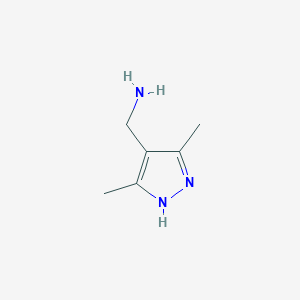
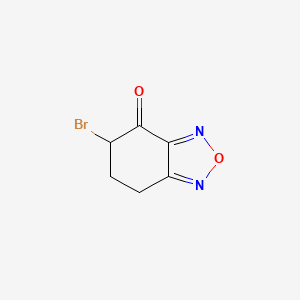
![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)
